

Application Notes and Protocols for the Total Synthesis of (-)-Tashiromine

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Compound of Interest

Compound Name: (-)-Tashiromine

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This document provides a detailed experimental protocol for the total synthesis of the indolizidine alkaloid **(-)-Tashiromine**. The presented methodology is based on the concise and stereoselective 6-step synthesis developed by Marsden and McElhinney, which leverages an olefin cross-metathesis and an acid-induced intramolecular cyclization as key transformations.

Synthesis Overview

The synthetic route commences with the alkylation of succinimide, followed by a crucial olefin cross-metathesis reaction to introduce a functionalized allylsilane. Subsequent partial reduction of the imide and an acid-catalyzed cyclization stereoselectively constructs the core indolizidine skeleton. The final steps involve oxidative cleavage of a vinyl group and global reduction to yield the target molecule, (±)-tashiromine. The overall yield for this 6-step synthesis is reported to be 19%.^{[1][2][3]}

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of (±)-tashiromine.

Step	Reaction	Starting Material	Key Reagents	Product	Yield (%)	Diastereomeric Ratio
1	Alkylation	Succinimide	5-bromo-1-pentene, NaH	N-pentenylsuccinimide	~98	N/A
2	Olefin Cross-Metathesis	N-pentenylsuccinimide	Allyltrimethylsilane, Grubbs' II catalyst (5 mol%)	(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide	73	3:1 (E:Z)
3	Partial Reduction	(E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide	NaBH ₄	5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one	86	3:1 (E:Z)
4	Acid-Induced Cyclization	5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one	Trifluoroacetic acid (TFA)	(5S,8aR)-5-vinylindolizidin-8-one	85	96:4
5	Oxidative Cleavage	(5S,8aR)-5-vinylindolizidin-8-one	Ozone (O ₃), NaBH ₄	(S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehyde	Not specified	N/A
6	Global Reduction	(S)-2-((R)-8-	LiAlH ₄	(±)-Tashiromin	Not specified	N/A

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Experimental Protocols

Step 1: Synthesis of N-pentenylsuccinimide

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous DMF at 0 °C, add succinimide (1.0 eq) portionwise.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Add 5-bromo-1-pentene (1.0 eq) dropwise to the reaction mixture.
- Stir the mixture at room temperature for 16 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford N-pentenylsuccinimide.

Step 2: Synthesis of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide

- Dissolve N-pentenylsuccinimide (1.0 eq) and allyltrimethylsilane (4.0 eq) in anhydrous dichloromethane.
- Add Grubbs' second-generation catalyst (5 mol%) to the solution.
- Reflux the reaction mixture for 12 hours under an inert atmosphere.
- Cool the mixture to room temperature and concentrate in vacuo.

- Purify the residue by flash column chromatography on silica gel to yield the product as a mixture of E and Z isomers.

Step 3: Synthesis of 5-hydroxy-N-(6-(trimethylsilyl)hex-4-en-1-yl)pyrrolidin-2-one

- To a solution of (E/Z)-N-(6-(trimethylsilyl)hex-4-en-1-yl)succinimide (1.0 eq) in ethanol at 0 °C, add sodium borohydride (1.0 eq) portionwise.
- Stir the reaction mixture at 0 °C for 2 hours.
- Quench the reaction with acetone and stir for an additional 30 minutes.
- Remove the solvent under reduced pressure.
- Partition the residue between water and dichloromethane.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to give the desired hydroxylactam.

Step 4: Synthesis of (5S,8aR)-5-vinylindolizidin-8-one

- Dissolve the hydroxylactam from the previous step (1.0 eq) in dichloromethane.
- Add trifluoroacetic acid (TFA) (1.0 eq) dropwise to the solution at room temperature.
- Stir the reaction mixture for 4 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to afford the bicyclic amide as a mixture of diastereomers.

Step 5: Synthesis of (S)-2-((R)-8-oxoindolizidin-5-yl)acetaldehyde

- Cool a solution of (5S,8aR)-5-vinylindolizidin-8-one (1.0 eq) in a mixture of dichloromethane and methanol to -78 °C.
- Bubble ozone through the solution until a persistent blue color is observed.
- Purge the solution with nitrogen gas to remove excess ozone.
- Add sodium borohydride (2.0 eq) portionwise at -78 °C.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction with water and extract with dichloromethane.
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.

Step 6: Synthesis of (±)-Tashiromine

- Add a solution of the crude aldehyde from the previous step in anhydrous diethyl ether to a stirred suspension of lithium aluminium hydride (2.0 eq) in diethyl ether at 0 °C.
- Reflux the reaction mixture for 4 hours.
- Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
- Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.
- Dry the filtrate over anhydrous K₂CO₃, filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford (±)-tashiromine.

Synthesis Workflow



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Caption: Total synthesis workflow for **(-)-Tashiromine**.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis of (-)-Tashiromine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251342/docs#application-notes-and-protocols-for-the-total-synthesis-of-tashiromine>]

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